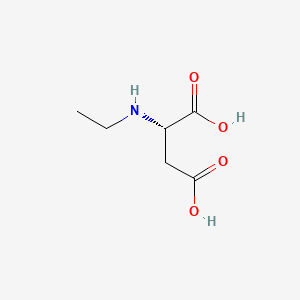

N-Ethyl-L-aspartic acid

Description

Historical Context and Early Discoveries of Substituted Amino Acids

The journey into understanding substituted amino acids began with the discovery of the first amino acids in the early 19th century. In 1806, asparagine was the first to be isolated from asparagus, marking a pivotal moment in biochemistry. wikipedia.org This was followed by the discovery of cystine in 1810, and later glycine (B1666218) and leucine (B10760876) in 1820. wikipedia.org The term "amino acid" itself was first used in English in 1898. wikipedia.org

The concept of proteins being constructed from amino acids was independently proposed by Emil Fischer and Franz Hofmeister in 1902. wikipedia.org This laid the groundwork for investigating not just the 20 common proteinogenic amino acids, but also their modified or "substituted" counterparts. These non-standard amino acids can be chemically altered after being incorporated into a protein, a process known as post-translational modification. britannica.com Early in the 20th century, the study of the amino acid composition of proteins through chemical hydrolysis led to the discovery of these covalent modifications, which challenged the existing definition of a canonical amino acid. nih.gov

The development of protein substitutes, initially from protein hydrolysates in the 1950s and later from phenylalanine-free amino acids in the 1970s for conditions like phenylketonuria (PKU), further spurred research into synthetic and modified amino acids. nih.gov This historical progression set the stage for the synthesis and investigation of specifically modified amino acids like N-Ethyl-L-aspartic acid.

This compound within the Landscape of Modified Amino Acids

This compound is classified as a non-proteinogenic amino acid, meaning it is not one of the standard amino acids encoded by the genetic code. ontosight.ai Its structure is characterized by an ethyl group attached to the nitrogen atom of L-aspartic acid. ontosight.ai This modification distinguishes it from its parent compound, L-aspartic acid, which is a proteinogenic amino acid. ontosight.aiwikipedia.org

The landscape of modified amino acids is vast and includes various alterations to the basic amino acid structure. These modifications can range from the addition of simple chemical groups, like the ethyl group in this compound, to more complex changes. For example, N-acetyl-L-aspartic acid (NAA), discovered in 1956, is another derivative of aspartic acid that is prominent in neurochemical research. nih.gov The modification of natural amino acids is a dynamic area of research aimed at developing new therapeutic agents. ontosight.ai

The addition of an ethyl group to L-aspartic acid alters its chemical and biological properties, including its solubility and reactivity. ontosight.ai Such N-alkylation of amino acids is a subject of significant interest in medicinal chemistry as it can lead to compounds with potentially enhanced therapeutic properties. rsc.org

Significance of Stereochemistry in this compound Research

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is of paramount importance in the study of this compound. The "L" in its name refers to a specific stereoisomer, which is the naturally occurring configuration for most amino acids in proteins. wikipedia.org this compound possesses one defined stereocenter. ncats.io

The specific spatial arrangement of the ethyl group and other functional groups around the chiral carbon atom can significantly influence how the molecule interacts with biological systems. Research has shown that maintaining the stereochemical integrity of amino acids during chemical modifications, such as N-alkylation, is crucial. d-nb.info Efficient methods for the N-ethylation of amino acid esters that result in a high retention of the original stereochemistry have been developed. a-z.lu

The racemic mixture, DL-N-Ethylaspartic acid, contains both the D- and L-enantiomers. ontosight.ai The distinct biological activities of each enantiomer are a key area of investigation in amino acid research.

Overview of Research Paradigms and Methodological Approaches

The study of this compound and other modified amino acids employs a variety of research methods, from chemical synthesis to advanced analytical techniques.

Synthesis: Several methods have been developed for the synthesis of N-alkylated amino acids. Reductive amination is a common procedure used to produce mono-N-ethylated α-amino acid esters in high yields. wiley.com One-pot synthesis methods have also been described, offering an efficient route to these compounds. wiley.com The synthesis of N-(benzyloxycarbonyl)-L-aspartic acid (Z-Asp), a precursor for the synthesis of the aspartame (B1666099) precursor, has been investigated using immobilized enzymes in organic solvents. jmb.or.kr

Analytical Techniques: A range of analytical methods are used to characterize this compound and related compounds.

Spectroscopy: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the structure of synthesized compounds, such as N-carboxy-L-aspartic anhydride (B1165640) α-esters. cdnsciencepub.com Attenuated total reflectance Fourier transform infrared spectroscopy (ATR FTIR) and Raman spectroscopy have been used to study the zwitterionic structure of aspartic acid. pmf.unsa.ba

Mass Spectrometry: Isotope dilution gas chromatography-mass spectrometry is a sensitive method for quantifying related compounds like N-acetyl-L-aspartic acid in biological samples. ebi.ac.uk

Chromatography: High-performance liquid chromatography (HPLC) with pre-column fluorescence derivatization is another technique used for the determination of related N-acetylated amino acids. ebi.ac.uk

Computational Methods: Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to support experimental findings and to understand the structural properties of amino acids like the zwitterionic form of aspartic acid. pmf.unsa.ba

The table below provides a summary of the key properties of this compound.

| Property | Value | Reference |

| Chemical Formula | C6H11NO4 | ontosight.aincats.io |

| Molecular Weight | 161.1558 g/mol | ncats.io |

| Stereochemistry | Absolute, 1 defined stereocenter | ncats.io |

Structure

3D Structure

Propriétés

Numéro CAS |

77270-88-3 |

|---|---|

Formule moléculaire |

C6H11NO4 |

Poids moléculaire |

161.16 g/mol |

Nom IUPAC |

(2S)-2-(ethylamino)butanedioic acid |

InChI |

InChI=1S/C6H11NO4/c1-2-7-4(6(10)11)3-5(8)9/h4,7H,2-3H2,1H3,(H,8,9)(H,10,11)/t4-/m0/s1 |

Clé InChI |

DRMDGQXVYQXMFW-BYPYZUCNSA-N |

SMILES isomérique |

CCN[C@@H](CC(=O)O)C(=O)O |

SMILES canonique |

CCNC(CC(=O)O)C(=O)O |

Origine du produit |

United States |

Synthetic Methodologies for N Ethyl L Aspartic Acid and Its Analogues

Chemical Synthesis Approaches

Chemical synthesis provides versatile routes to N-Ethyl-L-aspartic acid, allowing for the modification of reaction parameters to control the outcome. Key approaches include direct alkylation, synthesis via unsaturated precursors like maleic anhydride (B1165640), and sophisticated multi-step syntheses employing protection-deprotection strategies to ensure regioselectivity and preserve stereochemistry.

Direct N-alkylation of unprotected amino acids presents an atom-economical approach, though it is often challenged by issues such as over-alkylation, low selectivity, and potential racemization. nih.gov Traditional methods frequently rely on stoichiometric reagents like alkyl halides or reductive alkylation with aldehydes, which can generate significant waste. nih.gov

Recent advancements have led to powerful catalytic strategies for the direct N-alkylation of unprotected α-amino acids using alcohols, which are considered green reagents. nih.gov This method is highly efficient, producing water as the sole byproduct and simplifying purification. nih.gov The optimization of this process involves careful selection of the catalyst, solvent, and temperature. For instance, homogeneous Ruthenium catalysts have proven effective for this transformation. nih.gov The reaction can often be performed under neat conditions (without a separate solvent) or in a suitable solvent like trifluoroethanol, depending on the specific substrates. nih.gov The modularity of this approach allows for the synthesis of a wide variety of N-alkyl amino acids by simply changing the alcohol used. nih.gov

| Catalyst System | Alkylating Agent | Substrate | Key Conditions | Outcome |

|---|---|---|---|---|

| Homogeneous Ru catalyst | Ethanol | α-Amino Acids | 1 mol % catalyst, 110°C, neat | High yield, selective N-alkylation, water as only byproduct |

| Iron catalyst | Long-chain fatty alcohols | α-Amino Acids | 5 mol % catalyst, 110°C | Represents a green transformation for producing bio-based surfactants |

| Homogeneous Ru catalyst | 1-Dodecanol | Dipeptide (Gly-Ala) | Neat conditions | Selective dialkylation on the N-terminus, yielding a lipophilic dipeptide |

A primary challenge in the alkylation of amino acids is achieving regioselectivity, specifically modifying the nitrogen atom (N-alkylation) without reacting with the carboxylic acid groups (O-alkylation). The catalytic systems using alcohols as alkylating agents demonstrate high selectivity for the amino group. nih.gov Furthermore, maintaining the stereochemical integrity of the chiral center (the α-carbon) is critical. The L-configuration of natural amino acids is essential for their biological function. tru.ca Advanced catalytic methods have been shown to proceed with excellent retention of optical purity, preserving the original stereochemistry of the L-aspartic acid. nih.gov This is a significant advantage over methods that may lead to racemization, which is the formation of an equal mixture of L- and D-isomers. mdpi.com

An alternative synthetic route involves the use of unsaturated dicarboxylic acid derivatives, such as maleic anhydride or its corresponding esters like dimethyl fumarate (B1241708). nih.govzbaqchem.com This approach is based on the Michael addition of an amine to the activated carbon-carbon double bond. researchgate.net The reaction of maleic anhydride with a primary amine, such as ethylamine (B1201723), initially forms an N-substituted maleamic acid. google.comniscpr.res.in This intermediate can then undergo further transformations to yield the N-substituted aspartic acid skeleton. nih.gov

This pathway is a powerful method for creating the N-C bond and the amino acid backbone simultaneously. For example, the related compound N-methyl-DL-aspartic acid has been synthesized via the Michael addition of methylamine (B109427) to dimethyl fumarate. nih.gov A key consideration for this method is that the addition of the amine to the symmetric precursor can result in a racemic mixture of the final product, yielding both D- and L-isomers of the N-alkylated aspartic acid. nih.gov In some cases, enzymatic methods are being explored to achieve stereoselectivity in converting maleate (B1232345) derivatives to L-aspartate. nih.gov

In more complex syntheses, particularly those involving multiple reactive sites or in peptide synthesis, protection-deprotection strategies are essential. L-aspartic acid possesses three reactive functional groups: the α-amino group, the α-carboxyl group, and the β-carboxyl group in the side chain. To achieve selective modification, such as N-alkylation, it is often necessary to temporarily "mask" or protect the carboxyl groups to prevent them from participating in unwanted side reactions.

While the goal is to alkylate the N-terminus, understanding N-terminal protecting groups is crucial in the broader context of synthesizing N-alkylated amino acid analogues and incorporating them into larger molecules like peptides. The two most common amine-protecting groups in modern organic synthesis are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) groups. total-synthesis.comnih.gov These groups are chosen for their reliability and their orthogonal deprotection schemes, meaning one can be removed without affecting the other. total-synthesis.com

Boc (tert-butyloxycarbonyl): The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). total-synthesis.com It forms a carbamate (B1207046) with the amino group that is stable under basic and nucleophilic conditions. organic-chemistry.org The key feature of the Boc group is its lability under mild acidic conditions, such as with trifluoroacetic acid (TFA), which cleaves it to release the free amine, isobutene, and carbon dioxide. total-synthesis.comnih.gov

Fmoc (9-fluorenylmethoxycarbonyl): The Fmoc group is widely used in solid-phase peptide synthesis (SPPS). nih.govepo.org Unlike the acid-labile Boc group, the Fmoc group is stable to acids but is readily cleaved by mild bases, typically a solution of piperidine (B6355638) in an organic solvent. nih.goviris-biotech.de This orthogonality makes the Boc and Fmoc groups a powerful combination for complex syntheses. total-synthesis.com However, a significant complication arises when using Fmoc-protected aspartic acid derivatives in peptide synthesis. The presence of a base during Fmoc deprotection can catalyze an intramolecular side reaction where the backbone nitrogen attacks the side-chain ester of aspartic acid, leading to the formation of a cyclic aspartimide intermediate. nih.goviris-biotech.de This side reaction can lead to a mixture of unwanted byproducts and racemization. iris-biotech.de

| Protecting Group | Full Name | Deprotection Condition | Key Features & Considerations |

|---|---|---|---|

| Boc | tert-butyloxycarbonyl | Mild acid (e.g., Trifluoroacetic Acid) total-synthesis.com | Stable to base and nucleophiles; Orthogonal to Fmoc. total-synthesis.comorganic-chemistry.org |

| Fmoc | 9-fluorenylmethoxycarbonyl | Mild base (e.g., Piperidine) nih.gov | Stable to acid; Use with aspartic acid can lead to aspartimide formation. nih.goviris-biotech.de |

Protection-Deprotection Strategies in Multistep Synthesis

Carboxyl Group Protection (e.g., Methyl Esters)

In the synthesis of this compound, the presence of two carboxylic acid functional groups necessitates a protection strategy to prevent unwanted side reactions during subsequent synthetic steps, such as N-alkylation. Esterification is a common method for carboxyl group protection, and methyl esters are frequently employed due to their relative ease of formation and subsequent removal.

The esterification of amino acids can be achieved using several methods. A common approach involves reacting the amino acid with methanol (B129727) in the presence of an acid catalyst, such as hydrogen chloride or thionyl chloride (SOCl₂). For instance, L-aspartic acid can be converted to its β-methyl ester hydrochloride by treatment with methanol and thionyl chloride at low temperatures. researchgate.net This selective protection of the β-carboxyl group is possible and can be a key step in a multi-step synthesis. Alternatively, both carboxyl groups can be protected simultaneously. A convenient method for the preparation of amino acid methyl esters involves the use of trimethylchlorosilane (TMSCl) in methanol at room temperature, which has been shown to be effective for a range of natural, aromatic, and aliphatic amino acids. rsc.org

The general scheme for the protection of L-aspartic acid as its dimethyl ester is as follows:

L-Aspartic acid + 2 CH₃OH + Acid Catalyst → L-Aspartic acid dimethyl ester + 2 H₂O

Once the desired synthetic transformations on the amino group are complete, the methyl esters can be deprotected under basic conditions, typically through saponification with an aqueous base like sodium hydroxide, to yield the final this compound.

Table 1: Common Methods for Methyl Ester Protection of Aspartic Acid

| Reagent/Catalyst | Conditions | Product | Reference |

| Methanol, Thionyl Chloride | Low temperature | L-Aspartic acid β-methyl ester hydrochloride | researchgate.net |

| Methanol, Trimethylchlorosilane | Room temperature | L-Aspartic acid dimethyl ester hydrochloride | rsc.org |

Side-chain Protecting Groups and Orthogonality

In the synthesis of this compound and its analogues, especially when they are to be incorporated into larger molecules like peptides, the concept of orthogonal protection is crucial. rug.nl This strategy allows for the selective removal of one protecting group in the presence of others, enabling regioselective modifications. For aspartic acid, both the α- and β-carboxyl groups, as well as the α-amino group, can be protected.

Other protecting groups for the aspartic acid side chain include benzyl (B1604629) (Bzl) esters, which are typically removed by hydrogenolysis, and allyl (All) esters, which can be cleaved by palladium(0) catalysis. nih.gov The use of these different protecting groups allows for a high degree of flexibility in the synthesis of complex molecules containing this compound.

The principle of orthogonality is exemplified by the use of an Fmoc group for the α-amino protection, a tBu group for the side-chain carboxyl protection, and a methyl ester for the α-carboxyl group. In this scenario:

The Fmoc group can be removed with a base (e.g., piperidine).

The tBu group can be removed with an acid (e.g., TFA).

The methyl ester can be removed by saponification (e.g., NaOH).

This orthogonal protection scheme allows for the selective deprotection and modification of each functional group without affecting the others.

Table 2: Examples of Orthogonal Protecting Groups for Aspartic Acid Derivatives

| Functional Group | Protecting Group | Cleavage Condition | Stable To | Reference |

| α-Amino | Fmoc | 20% Piperidine in DMF | Acid, Hydrogenolysis | nih.govnih.gov |

| Side-chain Carboxyl | tert-Butyl (tBu) | Trifluoroacetic Acid (TFA) | Base, Hydrogenolysis | nih.gov |

| Side-chain Carboxyl | Benzyl (Bzl) | H₂, Pd/C | Acid, Base | nih.gov |

| Side-chain Carboxyl | Allyl (All) | Pd(PPh₃)₄ | Acid, Base | nih.gov |

Chiral Synthesis Routes for Enantiopure this compound

The synthesis of this compound in its enantiomerically pure L-form is essential for many of its applications. Several chiral synthesis strategies can be employed to achieve this, including asymmetric catalysis, resolution of racemic mixtures, and the use of chiral auxiliaries.

Asymmetric catalysis offers a powerful and atom-economical approach to the synthesis of chiral compounds. In the context of this compound, this would involve the direct enantioselective N-ethylation of an appropriate precursor. While direct asymmetric N-alkylation of amino acids can be challenging, significant progress has been made in the development of catalytic systems for the N-alkylation of amino acid esters.

One promising approach is the use of ruthenium-catalyzed N-alkylation of α-amino acid esters with alcohols. mdpi.comnih.govnih.gov This "borrowing hydrogen" methodology involves the temporary oxidation of the alcohol to an aldehyde, followed by condensation with the amino acid ester to form an imine, which is then asymmetrically reduced by the same catalyst. nih.govnih.gov This method is atom-economical as it produces water as the only byproduct. mdpi.comnih.govnih.gov A key advantage of this approach is the potential for high retention of the stereochemical integrity at the α-carbon of the amino acid. mdpi.comnih.govnih.gov

Another strategy is asymmetric reductive amination, where a prochiral α-keto acid precursor is reacted with ethylamine in the presence of a chiral catalyst and a reducing agent. While this would require a different starting material than L-aspartic acid, it is a viable route for the de novo synthesis of N-alkylated amino acids.

When a synthetic route produces a racemic mixture of N-Ethyl-aspartic acid (a mixture of this compound and N-Ethyl-D-aspartic acid), resolution techniques can be employed to separate the enantiomers. The most common method for resolving racemic mixtures of amino acids is through the formation of diastereomeric salts. mdpi.com

This process involves reacting the racemic N-Ethyl-aspartic acid with a chiral resolving agent, which is typically a chiral base if the target is an acid, or a chiral acid if the target is a base. For the acidic N-Ethyl-aspartic acid, a chiral amine such as (R)- or (S)-1-phenylethylamine can be used. mdpi.com The reaction of the racemic acid with a single enantiomer of the chiral base results in the formation of a mixture of two diastereomeric salts:

(±)-N-Ethyl-aspartic acid + (+)-Chiral Amine → [(+)-N-Ethyl-aspartic acid · (+)-Chiral Amine] + [(-)-N-Ethyl-aspartic acid · (+)-Chiral Amine]

These diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. acs.org Once the desired diastereomeric salt is isolated, the chiral resolving agent can be removed by treatment with an acid, yielding the enantiomerically pure this compound. A convenient method for the resolution of racemic albuterol has been described using selective crystallization of its di-p-toluoyl-D-tartrate salt. nih.gov

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to control the stereochemistry of a subsequent reaction. researchgate.net Once the desired stereocenter has been established, the auxiliary can be removed and ideally recycled. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been widely used in asymmetric synthesis, including the synthesis of amino acids.

In the synthesis of this compound, an Evans auxiliary could be acylated with a derivative of malic acid (a C4 dicarboxylic acid). The chiral auxiliary would then direct the stereoselective introduction of the amino group at the α-position. Subsequent N-ethylation and removal of the auxiliary would yield the desired product.

Another widely used chiral auxiliary is pseudoephedrine. It can be reacted with a carboxylic acid to form an amide, and the α-proton can be deprotonated to form an enolate. The subsequent alkylation of this enolate is highly diastereoselective, controlled by the stereocenters of the pseudoephedrine auxiliary. After the alkylation step, the auxiliary can be cleaved to reveal the chiral carboxylic acid. While this approach is more commonly used for the synthesis of α-substituted carboxylic acids, it can be adapted for the synthesis of amino acids.

Advanced Synthetic Strategies

Modern synthetic chemistry offers a range of advanced strategies for the efficient and stereoselective synthesis of N-alkylated amino acids like this compound.

One of the most promising advanced strategies is biocatalysis . Enzymes offer unparalleled stereoselectivity and operate under mild reaction conditions. For the synthesis of N-substituted L-aspartic acids, enzymes such as aspartate ammonia (B1221849) lyase (AspB) and ethylenediamine-N,N'-disuccinic acid lyase (EDDS lyase) have shown great potential. acs.org These enzymes can catalyze the Michael addition of amines to fumarate to produce the corresponding N-substituted aspartic acids with excellent enantioselectivity. acs.org For example, AspB from Bacillus sp. has been shown to catalyze the addition of methylamine to fumarate, and EDDS lyase has been used for the synthesis of various N-arylalkyl-substituted L-aspartic acids. mdpi.comacs.org While the direct use of ethylamine with these enzymes for the synthesis of this compound would need to be specifically investigated, the broad substrate scope of these enzymes suggests it is a feasible approach.

Another advanced approach is the direct catalytic N-alkylation of unprotected amino acids with alcohols . This ruthenium-catalyzed methodology is highly atom-economical, producing water as the only byproduct, and has been shown to proceed with excellent retention of optical purity for a variety of α-amino acids. This strategy avoids the need for protection and deprotection steps, making it a more efficient and sustainable route.

Reductive amination of α-keto esters using imine reductases (IREDs) is another powerful biocatalytic method for the synthesis of N-substituted α-amino esters. This approach allows for the synthesis of both enantiomers of the target compound by selecting the appropriate enzyme.

Table 3: Comparison of Chiral Synthesis Strategies for this compound

| Strategy | Key Features | Advantages | Disadvantages |

| Asymmetric Catalysis | Uses a chiral catalyst to induce stereoselectivity in the N-ethylation step. | High atom economy, potentially high enantioselectivity. | Catalyst development can be challenging and expensive. |

| Resolution of Racemates | Separates a 50:50 mixture of enantiomers using a chiral resolving agent. | Well-established and reliable method. | Maximum theoretical yield is 50% for the desired enantiomer without a racemization/recycling process. |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemistry of a reaction. | High diastereoselectivity is often achievable. | Requires additional steps for attachment and removal of the auxiliary. |

| Biocatalysis | Utilizes enzymes to catalyze the stereoselective synthesis. | High enantioselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and substrate scope can be limiting factors. |

| Direct Catalytic N-Alkylation | Uses a catalyst for the direct reaction of the amino acid with an alcohol. | Atom-economical, avoids protection/deprotection steps. | Catalyst may not be suitable for all substrates. |

Solid-Phase Synthesis Techniques

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on an insoluble polymer support. wikipedia.orgrsc.org While SPPS is primarily a method for peptide elongation rather than the de novo synthesis of a single amino acid, it is the principal technique for incorporating building blocks like this compound into larger peptidic structures. The core principle of SPPS involves anchoring the C-terminal amino acid to a solid resin and then sequentially adding N-α-protected amino acids. wikipedia.org The most common strategy, Fmoc/tBu-based SPPS, utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the α-amino group. nih.govepo.org

The synthesis cycle involves:

Deprotection: Removal of the Fmoc group from the resin-bound amino acid or peptide, typically with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). luxembourg-bio.com

Activation and Coupling: The incoming Fmoc-protected amino acid's carboxyl group is activated using a coupling reagent (e.g., HBTU, HATU) and then reacted with the newly freed N-terminus of the resin-bound peptide. peptide.com

Washing: Excess reagents and byproducts are removed by washing the resin. acs.org

This cycle is repeated until the desired peptide sequence is assembled.

A significant challenge when incorporating aspartic acid derivatives in Fmoc-based SPPS is the formation of an aspartimide side product. nih.govresearchgate.net This base-catalyzed intramolecular cyclization can lead to a mixture of byproducts, including α- and β-aspartyl peptides and racemization at the aspartic acid residue. nih.gov The presence of N-alkylamino acids, such as this compound, can also increase the tendency for diketopiperazine formation, particularly when it is one of the first two amino acids in the sequence. ub.edu This side reaction involves the cyclization and cleavage of the dipeptide from the resin. Careful selection of resins, coupling reagents, and reaction conditions is crucial to mitigate these side reactions.

Chemoenzymatic Synthesis (e.g., EDDS lyase for N-arylated aspartic acids)

Chemoenzymatic synthesis offers a powerful and highly stereoselective route to N-substituted L-aspartic acids. A prominent example is the use of ethylenediamine-N,N'-disuccinic acid (EDDS) lyase. This enzyme catalyzes the asymmetric hydroamination of fumarate, providing a direct and environmentally benign pathway to chiral amino acids.

EDDS lyase from Chelativorans sp. BNC1 has demonstrated a broad substrate scope beyond its natural substrate, accepting a variety of primary amines for addition to fumarate. This promiscuity has been exploited for the synthesis of numerous N-substituted L-aspartic acid derivatives with excellent enantiopurity (>99% enantiomeric excess, ee). The reaction typically proceeds in an aqueous buffer at room temperature and neutral to slightly basic pH.

| Substrate (Amine) | Product | Conversion (%) | Isolated Yield (%) | Enantiomeric Excess (%) |

| Aniline | (S)-N-phenylaspartic acid | >99 | 85 | >99 |

| 4-Fluoroaniline | (S)-N-(4-fluorophenyl)aspartic acid | >99 | 82 | >99 |

| 2-Phenylethylamine | N-(2-phenylethyl)-L-aspartic acid | 89 | 79 | >99 |

| 4-Phenylbutylamine | N-(4-phenylbutyl)-L-aspartic acid | 44 | - | >99 |

This table presents selected data on the EDDS lyase-catalyzed synthesis of N-substituted L-aspartic acids, demonstrating the enzyme's broad substrate scope and high stereoselectivity.

Researchers have also successfully engineered EDDS lyase to enhance its activity towards non-native substrates. For instance, structure-guided mutagenesis has led to variants with significantly increased efficiency for the synthesis of precursors to artificial dipeptide sweeteners. This highlights the potential for tailoring the enzyme to produce specific N-alkylated aspartic acids, including this compound, through the hydroamination of fumarate with the corresponding amine (ethylamine).

Novel Protecting Group Chemistries

The synthesis of this compound and its incorporation into peptides relies heavily on the strategic use of protecting groups to prevent unwanted side reactions at the various functional sites (α-amino, α-carboxyl, and β-carboxyl groups).

For the α-amino group, the Fmoc group is standard in SPPS due to its base lability, which is orthogonal to the acid-labile side-chain protecting groups. nih.gov The traditional alternative, the acid-labile tert-butyloxycarbonyl (Boc) group, is also widely used, particularly in solution-phase synthesis. creative-peptides.com

A key challenge in synthesizing N-alkyl amino acids is the alkylation step itself. Direct alkylation of an amino acid can be difficult to control. A more effective strategy involves the use of a temporary N-protecting group that activates the nitrogen for alkylation. The o-nitrobenzenesulfonyl (oNBS) group is particularly noteworthy. ug.edu.pl The sulfonamide proton is significantly more acidic than that of a carbamate (like Fmoc or Boc), allowing for selective deprotonation and subsequent alkylation under mild conditions. The oNBS group can be readily removed using a thiol and a base, making it a versatile tool for synthesizing N-alkyl peptides on a solid support. ug.edu.pl

Synthesis of this compound Derivatives and Analogues

The trifunctional nature of this compound allows for a wide range of chemical modifications to produce various derivatives and analogues.

Modifications at the Carboxyl Groups

The two carboxylic acid functions of this compound—the α-carboxyl (C1) and the β-carboxyl (C4)—are key sites for modification. Standard organic chemistry transformations can be applied to generate esters and amides, altering the molecule's polarity, charge, and potential for hydrogen bonding.

Esterification: Both carboxyl groups can be converted to esters (e.g., methyl, ethyl, benzyl esters) through reactions with the corresponding alcohol under acidic conditions or via alkyl halides in the presence of a base. Selective protection strategies are required to modify one carboxyl group while leaving the other intact.

Amidation: Coupling reactions with primary or secondary amines, facilitated by standard peptide coupling reagents (like HATU or HBTU), can convert either carboxyl group into an amide. This allows for the introduction of a wide array of substituents. For instance, N-methyl-DL-aspartic acid has been converted into its α-amide and diamide (B1670390) derivatives through various synthetic routes. nih.gov

Modifications at the Ethyl Amine Group

Modification of the ethyl group itself after the formation of this compound is synthetically challenging. A more practical approach to generating analogues is to vary the N-alkyl or N-aryl substituent during the initial synthesis. This involves reacting L-aspartic acid or a suitable precursor with different alkylating agents.

Methods for the N-alkylation of amino acids often employ a sulfonamide protecting group, such as p-toluenesulfonyl (tosyl) or o-nitrobenzenesulfonyl (oNBS), on the α-amino group. monash.edu The increased acidity of the sulfonamide proton facilitates deprotonation with a mild base, followed by reaction with an alkyl halide (e.g., ethyl iodide, benzyl bromide) to introduce the desired N-substituent. Subsequent removal of the sulfonamide group yields the N-alkylated amino acid.

| N-Alkylation Method | Protecting Group | Alkylating Agent | Deprotection Conditions |

| Base-Mediated Alkylation | N-Tosyl | Methyl Iodide | Strong Acid/Reducing Agent |

| Base-Mediated Alkylation | o-NBS | Alkyl Halides | Thiol and Base |

| Sodium Hydride Method | N-Acyl/N-Carbamoyl | Methyl Iodide | Deprotection of acyl/carbamoyl group |

This table summarizes common methods for the N-alkylation of amino acids to produce analogues of this compound with different N-substituents.

Incorporation into Peptidic Structures

The incorporation of this compound into a peptide chain is achieved using solid-phase peptide synthesis (SPPS), as outlined in section 2.1.5.1. The building block used in this process is typically Fmoc-N-Ethyl-L-Asp(OtBu)-OH . In this molecule, the α-amino group is protected by the temporary Fmoc group, and the side-chain β-carboxyl group is protected by the acid-labile tert-butyl (tBu) ester.

The process follows the standard SPPS cycle:

The peptide chain is assembled on a solid support, with the N-terminal amino group deprotected (free amine).

A solution of Fmoc-N-Ethyl-L-Asp(OtBu)-OH is activated with a coupling reagent (e.g., DIC/Oxyma) and added to the resin. rsc.org

The activated α-carboxyl group of the this compound derivative forms a peptide bond with the N-terminus of the growing peptide chain.

After the coupling reaction is complete, the resin is washed to remove excess reagents.

The Fmoc group is removed from the newly added this compound residue, preparing the peptide for the next coupling cycle.

The presence of the N-ethyl group introduces steric hindrance, which can slow down the coupling reaction compared to non-alkylated amino acids. Therefore, extended coupling times or the use of more potent coupling reagents may be necessary to ensure the reaction goes to completion. peptide.com Upon completion of the entire peptide sequence, the final product is cleaved from the resin, and all side-chain protecting groups (including the tBu ester on the this compound residue) are removed simultaneously, typically with a strong acid cocktail containing trifluoroacetic acid (TFA).

Prevention of Aspartimide Formation during Peptide Synthesis

Aspartimide formation is a significant side reaction that can occur during solid-phase peptide synthesis (SPPS), particularly under the basic conditions required for Fmoc-group removal. biotage.com This intramolecular cyclization involves the amide nitrogen of the peptide backbone attacking the side-chain carbonyl of an aspartic acid (Asp) residue, leading to a succinimide (B58015) ring. This process can result in low yields, difficult purification, and the formation of undesired β- and D-aspartyl peptide isomers. biotage.comnih.gov Several strategies have been developed to mitigate or suppress this problematic side reaction.

One of the most direct approaches is to modify the Fmoc-removal conditions. The standard strong base, piperidine, can be replaced with a weaker base like piperizine, which has been shown to suppress aspartimide formation while still being effective for Fmoc deprotection. biotage.com Alternatively, adding acidic additives to the piperidine solution can reduce the basicity and thereby decrease the rate of succinimide ring formation. peptide.com The addition of 0.1 M hydroxybenzotriazole (B1436442) (HOBt) to the piperidine solution has also been demonstrated to significantly reduce this side reaction. biotage.com

Another effective strategy involves modifying the protecting group on the aspartic acid side chain. Increasing the steric bulk of the side-chain ester protecting group can physically hinder the nucleophilic attack from the backbone amide. biotage.comiris-biotech.de While the standard tert-butyl (OtBu) group offers some protection, more sterically demanding groups, such as various trialkyl-methyl esters, provide significantly more shielding and minimize the formation of aspartimide-related by-products. iris-biotech.deiris-biotech.de

For sequences particularly prone to this side reaction, such as Asp-Gly motifs, protecting the amide nitrogen of the peptide bond itself is a highly effective method. iris-biotech.deiris-biotech.de The use of a 2,4-dimethoxybenzyl (Dmb) group on the glycine (B1666218) nitrogen temporarily masks the nucleophilic amide, preventing it from attacking the aspartyl side chain. iris-biotech.deiris-biotech.de This auxiliary protecting group is stable during synthesis and can be removed during the final trifluoroacetic acid (TFA) cleavage step. iris-biotech.de

Recently, novel protecting groups have been designed to completely eliminate aspartimide formation. One such innovation is the use of a cyanosulfurylide (CSY) group to protect the Asp side chain. nih.gov This group masks the carboxylic acid with a stable C-C bond, making it inert to the basic conditions of peptide synthesis. nih.goviris-biotech.de The CSY group also enhances the solubility of the protected amino acid. iris-biotech.deiris-biotech.de It can be selectively and rapidly cleaved under aqueous conditions using electrophilic halogenating agents to regenerate the carboxylic acid. nih.goviris-biotech.de

| Strategy | Mechanism | Advantages | Considerations |

|---|---|---|---|

| Modification of Fmoc-Removal Conditions | Reduces the basicity of the deprotection step, slowing the rate of intramolecular cyclization. biotage.compeptide.com | Simple to implement; cost-effective. peptide.com | Weaker bases may lead to incomplete Fmoc removal in some cases. iris-biotech.de |

| Sterically Hindered Side-Chain Esters | Bulky protecting groups (e.g., trialkyl-methyl esters) physically block the backbone amide from attacking the side-chain carbonyl. biotage.comiris-biotech.de | Effective and sequence-independent approach. iris-biotech.de | Bulky derivatives can sometimes have lower solubility and coupling efficiency. iris-biotech.de |

| Amide Backbone Protection (e.g., Dmb) | An auxiliary group on the amide nitrogen of the following residue (e.g., Gly) removes its nucleophilicity. iris-biotech.deiris-biotech.de | Highly effective for problematic sequences like Asp-Gly. iris-biotech.de | Requires the use of specialized dipeptide building blocks, which increases cost. biotage.com |

| Cyanosulfurylide (CSY) Protecting Group | Masks the carboxylic acid with a stable C-C bond, preventing cyclization. nih.gov | Completely suppresses aspartimide formation; enhances solubility. iris-biotech.deiris-biotech.de | Requires a specific deprotection step with electrophilic halogen species. iris-biotech.de |

Strategies for Incorporating Unnatural Amino Acids

The introduction of unnatural amino acids (UAAs) like this compound into proteins provides a powerful tool for creating novel functions and properties. mdpi.comlabome.com The most prevalent and versatile method for site-specific incorporation of UAAs in vivo is through the expansion of the genetic code. mdpi.com This strategy relies on the reassignment of a codon, typically a nonsense or stop codon, to encode the UAA. mdpi.comlabome.com

The amber stop codon (UAG) is most frequently used for this purpose. mdpi.comlabome.com The core of this methodology is an "orthogonal pair" consisting of an aminoacyl-tRNA synthetase (aaRS) and a transfer RNA (tRNA) that have been engineered to work together but function independently of the host cell's native machinery. mdpi.comnih.gov

The process involves several key components:

Engineered Aminoacyl-tRNA Synthetase (aaRS): An aaRS is evolved or mutated to exclusively recognize the desired UAA (e.g., this compound) and not any of the 20 canonical amino acids. labome.com

Suppressor tRNA: A tRNA, often derived from a different species to ensure orthogonality, is engineered to recognize the nonsense codon (e.g., UAG) on the messenger RNA (mRNA). labome.com

Genetic Manipulation: Plasmids encoding the engineered aaRS, the suppressor tRNA, and the target gene containing the UAG codon at the desired insertion site are introduced into a host organism, such as E. coli or yeast. labome.comresearchgate.net

UAA Supplementation: The UAA is added to the cell culture medium, where it is taken up by the cells. labome.com

Inside the cell, the engineered aaRS specifically attaches the UAA to the suppressor tRNA. labome.com During protein synthesis, when the ribosome encounters the UAG codon on the mRNA, the UAA-charged suppressor tRNA binds to it, resulting in the incorporation of the UAA into the growing polypeptide chain. labome.com

Cell-free protein synthesis (CFPS) systems offer a robust alternative for incorporating UAAs. nih.gov These systems avoid the challenges of cell membrane permeability and potential toxicity of the UAA to the host cell. nih.gov In a CFPS system, all the necessary components for translation (ribosomes, enzymes, etc.) are extracted from cells and used in a controlled in vitro reaction, to which the engineered orthogonal pair and the UAA are added directly. nih.gov

| Method | Description | Key Advantages | Key Limitations |

|---|---|---|---|

| In Vivo Nonsense Codon Suppression | Utilizes an engineered, orthogonal aaRS/tRNA pair to incorporate a UAA at a specific stop codon (e.g., UAG) within a living host cell. mdpi.comlabome.com | Allows for the production of proteins with UAAs in a cellular environment; scalable. researchgate.net | Requires UAA to be cell-permeable; potential for cytotoxicity; competition with translation release factors. nih.gov |

| Cell-Free Protein Synthesis (CFPS) | An in vitro system where cell lysate containing the translational machinery is used to synthesize proteins from a DNA template, with the UAA and orthogonal components added directly. nih.gov | Bypasses the cell membrane, eliminating concerns about UAA permeability and toxicity; high efficiency of incorporation. nih.gov | Higher cost for large-scale production compared to in vivo methods. |

Synthesis of Stable Isotope-Labeled this compound (e.g., ¹⁵N)

Stable isotope labeling is an indispensable tool in metabolic research, proteomics, and NMR-based structural biology. isotope.com The synthesis of ¹⁵N-labeled this compound can be achieved through two primary routes: biosynthetic methods or chemical synthesis.

Biosynthetic Methods: This approach leverages cellular machinery to incorporate stable isotopes from simple labeled precursors into the target molecule. For uniform ¹⁵N labeling, microorganisms can be cultured in a medium where the sole nitrogen source is a ¹⁵N-labeled compound, such as ¹⁵N-ammonium chloride. google.com The organisms will then synthesize all of their amino acids, including L-aspartic acid, with the ¹⁵N isotope incorporated. The labeled L-aspartic acid can then be isolated and used as a precursor for a subsequent chemical step to introduce the ethyl group, for example, via reductive amination. A related technique, Stable Isotope Labeling by Amino acids in Cell culture (SILAC), is widely used to incorporate labeled amino acids into proteins for quantitative proteomics. silantes.com

Chemical Synthesis: Chemical synthesis provides greater control and versatility, allowing for either uniform or site-specific labeling. silantes.com A common strategy for producing ¹⁵N-labeled this compound would be to start with ¹⁵N-labeled L-aspartic acid, which is commercially available. chemie-brunschwig.ch The synthesis would then proceed by selectively ethylating the amino group. This can be accomplished through methods such as reductive amination, where the ¹⁵N-L-aspartic acid is reacted with acetaldehyde (B116499) in the presence of a reducing agent.

Alternatively, a synthetic route could be adapted from methods used for similar N-alkylated amino acids. For instance, a known synthesis for N-methyl-DL-aspartic acid involves the Michael addition of methylamine to dimethyl fumarate. nih.gov A similar approach could potentially use ¹⁵N-ethylamine in a reaction with a suitable aspartic acid precursor to generate the target molecule. Chemical synthesis is often preferred for producing highly enriched, protected amino acids required for solid-phase peptide synthesis. ckisotopes.com

| Method | Principle | Labeling Pattern | Advantages | Disadvantages |

|---|---|---|---|---|

| Biosynthesis | Microorganisms incorporate ¹⁵N from a labeled source (e.g., ¹⁵NH₄Cl) into amino acids. The labeled L-aspartic acid is then chemically modified. google.com | Typically uniform. | Potentially lower cost for producing the initial labeled amino acid backbone. | Requires downstream chemical modification; may be difficult to achieve very high isotopic enrichment. |

| Chemical Synthesis | The molecule is constructed from smaller, isotopically labeled starting materials (e.g., starting with ¹⁵N-L-aspartic acid). google.comsilantes.com | Site-specific or uniform. | High control over label position; high isotopic purity and enrichment are achievable. google.com | Can involve more complex, multi-step reactions and may be more expensive. |

Biochemical and Molecular Interactions of N Ethyl L Aspartic Acid

Enzyme Interactions and Substrate Specificity

N-Ethyl-L-aspartic acid, a derivative of the proteinogenic amino acid L-aspartic acid, is not a common endogenous molecule. Its interactions with cellular enzymes are therefore not extensively characterized. However, based on the known substrate specificities of various enzyme families, hypothetical interactions can be postulated. The presence of the N-ethyl group on the alpha-amino nitrogen introduces steric hindrance and alters the electronic properties compared to L-aspartic acid, which is expected to significantly influence its recognition and processing by enzymes that typically act on natural amino acids.

Amidases are a broad class of hydrolase enzymes that catalyze the cleavage of amide bonds. wikipedia.org Their potential interaction with this compound would depend on the specific type of amidase and its substrate-binding pocket architecture.

N-Acylethanolamine Acid Amidase (NAAA) is a cysteine amidase that primarily hydrolyzes N-acylethanolamines (NAEs), a class of lipid signaling molecules. nih.govtandfonline.com Its substrates are characterized by a long fatty acyl chain linked to an ethanolamine head group. The enzyme shows a strong preference for saturated and monounsaturated fatty acid ethanolamides, such as palmitoylethanolamide (PEA) and oleoylethanolamide (OEA). nih.govuniprot.org

The structure of this compound, with its short ethyl group and charged carboxyl groups, is significantly different from the long, lipophilic substrates preferred by NAAA. The active site of NAAA is adapted to accommodate a long acyl chain, and it is therefore highly unlikely that this compound would be recognized or hydrolyzed by this enzyme. acs.org There are no published studies to date that have investigated the interaction between this compound and NAAA, and based on the known substrate specificity of NAAA, no significant activity is expected.

Table 1: Substrate Preference of N-Acylethanolamine Acid Amidase (NAAA)

| Substrate | Relative Activity |

| N-Palmitoylethanolamine | High |

| N-Oleoylethanolamine | Moderate |

| N-Arachidonoylethanolamine (Anandamide) | Low |

| This compound | Hypothetically none |

This table illustrates the general substrate preference of NAAA and the hypothetical lack of activity towards this compound based on its structural properties.

Amidases are utilized in biocatalysis for the synthesis and resolution of various chiral compounds, including amino acids. tandfonline.com Some amidases exhibit broad substrate specificity and can hydrolyze the amide derivatives of α-amino acids. nih.gov However, the activity of these enzymes is typically directed towards the hydrolysis of an amide group, which is not present in the parent structure of this compound.

For an amidase to act on a derivative of this compound, the compound would first need to be in an amidated form, for example, N-Ethyl-L-asparagine. Even in such a case, the N-ethyl group could influence the binding of the substrate to the enzyme's active site. While some amidases can accommodate substitutions on the α-carbon of amino acid amides, substitution on the amino group itself is less common and would likely reduce or abolish activity. researchgate.net

Enzyme kinetic studies for the interaction of this compound with amidases are not available in the scientific literature. In a hypothetical scenario where an amidase could process an amidated form of this compound, kinetic parameters such as the Michaelis constant (Km) and the catalytic rate (kcat) would be influenced by the N-ethyl group. It is plausible that the Km value would be higher (lower affinity) and the kcat would be lower compared to the corresponding non-alkylated substrate due to steric hindrance in the active site.

Regarding enzyme inhibition, this compound is not structurally similar to known inhibitors of common amidases. For instance, NAAA inhibitors are often structurally related to its lipid substrates. nih.gov It is therefore unlikely that this compound would act as a significant inhibitor of enzymes like NAAA.

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the attachment of specific amino acids to their cognate tRNAs, a critical step in protein synthesis. nih.gov The fidelity of this process is maintained through highly specific recognition of both the amino acid and the tRNA, as well as by proofreading mechanisms. nih.govresearchgate.net

The incorporation of unnatural amino acids, including N-alkylated amino acids, into proteins is an area of active research, often requiring the engineering of aaRSs. nih.govacs.org Wild-type aaRSs are generally highly specific for the 20 proteinogenic amino acids. The presence of an ethyl group on the α-amino nitrogen of L-aspartic acid would likely be discriminated against by the wild-type aspartyl-tRNA synthetase (AspRS).

The active site of an aaRS is finely tuned to accommodate the specific side chain and the α-amino group of its cognate amino acid. N-alkylation would disrupt the hydrogen bonding network and introduce steric clashes, likely preventing efficient binding and aminoacylation. researchgate.net Furthermore, many aaRSs possess an editing or proofreading domain that actively hydrolyzes incorrectly charged aminoacyl-tRNAs. researchgate.netyoutube.com It is highly probable that even if this compound were to be mistakenly attached to a tRNA, it would be removed by the proofreading activity of the synthetase.

Table 2: Hypothetical Parameters for Aminoacyl-tRNA Synthetase Activity

| Amino Acid Substrate | Relative Aminoacylation Efficiency (Hypothetical) | Susceptibility to Proofreading (Hypothetical) |

| L-Aspartic Acid | 100% | Low |

| N-Methyl-L-aspartic acid | Low | High |

| This compound | Very Low to None | Very High |

This table presents a hypothetical comparison of the efficiency of aminoacylation and susceptibility to proofreading for L-aspartic acid and its N-alkylated derivatives by a wild-type aspartyl-tRNA synthetase.

Aminotransferases, also known as transaminases, are key enzymes in amino acid metabolism that catalyze the transfer of an amino group from an amino acid to a keto acid. nih.gov Aspartate aminotransferase (AST), for example, transfers the amino group from L-aspartate to α-ketoglutarate, forming oxaloacetate and glutamate. wikipedia.orgyoutube.com

The mechanism of transamination involves the formation of a Schiff base between the amino acid and the pyridoxal phosphate (PLP) cofactor in the enzyme's active site. wikipedia.org The presence of a substituent on the amino group, such as the ethyl group in this compound, would prevent the formation of this essential Schiff base intermediate. Consequently, it is expected that this compound would not be a substrate for aminotransferases like AST.

There is no evidence in the literature to suggest that N-substituted amino acids can undergo transamination. The enzymatic machinery of amino acid metabolism is highly specific for primary α-amino acids. Therefore, this compound is unlikely to participate in the metabolic pathways involving aminotransferases.

Studies with Amidase Enzymes

Receptor and Transporter Binding Profiles

The binding profile of this compound is predicted by its structural analogy to L-aspartate and other excitatory amino acids (EAAs). The primary targets for such molecules are the receptors and transporters that manage glutamatergic neurotransmission, a critical excitatory pathway in the mammalian brain.

This compound is an analogue of N-methyl-D-aspartic acid (NMDA), the canonical agonist for the NMDA receptor, a subtype of ionotropic glutamate receptors. wikipedia.orgnih.gov These receptors are complex ion channels that play crucial roles in synaptic plasticity, learning, and memory. nih.govyoutube.com The NMDA receptor requires the binding of both glutamate (or an agonist like NMDA) and a co-agonist, typically glycine (B1666218) or D-serine, to become activated. wikipedia.org

The structure of this compound, featuring the characteristic dicarboxylic acid backbone, suggests it is capable of interacting with the glutamate binding site on the NMDA receptor's GluN2 subunits. The interaction is predicated on the ability of the alpha-carboxyl, alpha-amino, and distal carboxyl groups to form ionic and hydrogen bonds within the binding pocket. L-aspartate itself is known to act as an agonist at NMDA receptors, promoting the release of neurotransmitters like GABA in a manner that is sensitive to NMDA receptor blockers. nih.gov The substitution of a hydrogen on the nitrogen atom with an alkyl group, as in NMDA, is a key determinant of selectivity for the NMDA receptor over other glutamate receptors like AMPA and kainate receptors. wikipedia.org The presence of the N-ethyl group in this compound suggests it would also engage with this receptor class.

The clearance of L-aspartate and L-glutamate from the synaptic cleft is essential for terminating neurotransmission and preventing excitotoxicity. This function is carried out by a family of sodium-dependent membrane proteins known as Excitatory Amino Acid Transporters (EAATs). jneurosci.orgnih.gov In humans, five subtypes (EAAT1-5) have been identified, which transport both glutamate and aspartate with high affinity. jneurosci.orgnih.gov

Given that EAATs recognize and transport L-aspartic acid, it is highly probable that this compound interacts with these transporters. The core structure of the molecule is identical to the natural substrate, with the modification occurring at the amino group. Studies on various analogues have shown that the transporter's binding pocket can accommodate some substitutions. Therefore, this compound may act as a substrate, an inhibitor, or both at different EAAT subtypes. Research on aspartate analogue inhibitors of EAATs indicates that modifications to the aspartate backbone are critical for binding and inhibitory activity. researchgate.net The interaction of this compound with these transporters would be a key factor in modulating its availability and potential downstream effects at receptors.

While this compound is expected to bind to NMDA receptors and EAATs, specific quantitative binding affinity data (such as Ki or IC50 values) are not extensively documented in publicly available literature. However, the affinities of structurally related, well-characterized compounds provide a valuable context for estimating its potential potency.

The affinities of endogenous ligands and synthetic agonists for glutamate receptors and transporters typically range from the low to high micromolar scale. For instance, the affinity (Km) of human EAAT subtypes for L-glutamate is in the range of 18 to 97 µM. jneurosci.orgnih.gov L-aspartate acts as a selective NMDA receptor agonist at concentrations around 100 µM. nih.gov It is plausible that the binding affinity of this compound would also fall within this micromolar range. The precise affinity would be determined by how favorably the ethyl group fits within the specific binding pockets of receptor and transporter subtypes.

| Compound | Target | Affinity (Km/Concentration) | Reference |

|---|---|---|---|

| L-Glutamate | Human EAAT1-3 | 18 - 97 µM (Km) | jneurosci.orgnih.gov |

| L-Aspartate | NMDA Receptor (functional assay) | ~100 µM | nih.gov |

Molecular Recognition and Ligand Design Studies

Molecular recognition of this compound by its protein targets is governed by the principles of structure-activity relationships (SAR). The design of ligands for glutamate receptors and transporters often involves modifying the basic scaffold of glutamate or aspartate to enhance affinity, selectivity, or metabolic stability.

The key structural features of this compound that dictate its interactions are:

The Aspartic Acid Backbone: The two carboxylate groups and the secondary amine are crucial for forming a network of electrostatic interactions and hydrogen bonds with complementary amino acid residues (e.g., arginine, lysine, serine) in a binding site.

The N-Ethyl Group: Compared to the hydrogen in L-aspartic acid or the methyl group in NMDA, the ethyl group is larger and more hydrophobic. This modification can have several effects:

Steric Hindrance: The bulkier ethyl group may prevent optimal binding if the pocket is sterically constrained, potentially lowering affinity compared to smaller analogues.

Hydrophobic Interactions: Conversely, if the binding site contains a hydrophobic pocket near the N-terminus of the ligand, the ethyl group could form favorable van der Waals interactions, thereby increasing affinity.

Ligand design studies focusing on HIV protease inhibitors, another class of enzymes that bind aspartic acid-like structures, demonstrate that even small changes to substituent groups can dramatically alter binding affinity and specificity by influencing how the molecule fits within the active site. mdpi.com Similar principles apply to the design of ligands for neurotransmitter receptors, where achieving subtype selectivity is a major goal.

Role in Protein-Ligand and Protein-Protein Interactions (General Amino Acid Research)

The interactions of this compound with proteins are representative of the broader principles governing how small amino acid derivatives engage with biological macromolecules. The fundamental interactions are driven by the physicochemical properties of the ligand's functional groups.

Protein-Ligand Interactions: The primary forces driving the binding of an amino acid ligand like this compound are non-covalent. These include:

Ionic Bonds (Salt Bridges): The negatively charged carboxylate groups of the ligand readily interact with positively charged residues like arginine and lysine in the protein's binding site.

Hydrogen Bonds: The carboxylate oxygens and the secondary amine hydrogen can act as hydrogen bond acceptors and donors, respectively, forming stable connections with the protein backbone or side chains.

Van der Waals Forces: The aliphatic ethyl group contributes to binding through weaker, short-range hydrophobic and van der Waals interactions.

Protein-Protein Interactions: While this compound itself is a small molecule ligand, the principles of its binding are relevant to how proteins interact with each other. Protein-protein interfaces are often stabilized by the same types of non-covalent forces. For example, an aspartate residue on the surface of one protein can form a salt bridge with a lysine residue on another, contributing to the stability of a protein complex. The study of how modified amino acids interact with binding pockets provides insight into the specificity and energetics of these larger-scale interactions.

Cellular and Subcellular Investigations of N Ethyl L Aspartic Acid

Cellular Uptake Mechanisms

Information regarding the cellular uptake of N-Ethyl-L-aspartic acid is not available in the current scientific literature.

Endocytic Pathways

There are no specific studies detailing the involvement of endocytic pathways in the uptake of this compound.

Clathrin-Mediated Endocytosis

No research has been found that investigates the role of clathrin-mediated endocytosis in the cellular internalization of this compound.

Macropinocytosis

There is no available data to suggest or confirm that macropinocytosis is a mechanism for the cellular uptake of this compound.

Non-Endocytic Pathways

Details on non-endocytic pathways for the cellular entry of this compound are absent from published research.

Role of Transporters in Intracellular Accumulation

While transporters for L-aspartic acid have been identified, no studies have specifically characterized transporters involved in the intracellular accumulation of this compound.

Factors Influencing Cellular Permeability and Accumulation

Given the structural similarity, it is plausible that this compound utilizes similar amino acid transport systems. The addition of the ethyl group may alter its affinity for these transporters compared to L-aspartic acid, potentially influencing its rate of uptake and intracellular concentration.

| Factor | Influence on L-Aspartic Acid Transport | Potential Implication for this compound |

| Transporter Proteins | Utilizes specific transporters like ASCT2 for efflux at the blood-brain barrier. nih.gov | May compete with other amino acids for the same transporters, affecting its uptake. |

| pH Gradient | Uptake is pH-dependent. nih.gov | Changes in extracellular pH could modulate cellular permeability. |

| Sodium (Na+) Gradient | Transport is Na+-dependent. nih.gov | Cellular uptake is likely an active, energy-dependent process. |

| Competing Substrates | Transport is inhibited by other system ASC substrates (e.g., L-alanine, L-serine). nih.gov | The presence of other amino acids could reduce its intracellular accumulation. |

Intracellular Trafficking and Localization

Once inside the cell, the distribution of a molecule to specific subcellular compartments dictates its functional role.

Subcellular Compartmentation (e.g., Endoplasmic Reticulum, Lysosomes)

The localization of a molecule or its related enzymes to specific organelles provides critical clues to its function. For instance, aspartate N-acetyltransferase (NAT8L), the enzyme that synthesizes N-acetylaspartate (NAA), is known to be a membrane-bound protein associated with the endoplasmic reticulum (ER). nih.gov Research has shown that a specific hydrophobic region of the NAT8L protein is necessary and sufficient to target it to the ER. nih.gov This localization places the synthesis of NAA at a key site for cellular metabolism and protein processing.

While the synthesizing enzyme for this compound is not defined, its metabolic pathway would likely determine its subcellular concentration. If it is synthesized by an ER-bound enzyme analogous to NAT8L, its highest concentrations might be found in or near this organelle. Other potential localizations, such as lysosomes, are involved in the degradation and recycling of cellular components. nih.gov

Effects on Cellular Processes (in vitro/animal models, excluding clinical)

The ultimate biological significance of this compound lies in its effects on cellular functions, particularly within the nervous system.

Modulation of Neuronal Activity (Animal Neurochemistry Studies)

Derivatives of aspartic acid are potent modulators of neuronal activity, primarily through their interaction with glutamate receptors. L-aspartate itself is an agonist for the N-methyl-D-aspartate (NMDA) receptor, a critical component in synaptic plasticity, learning, and memory. nih.govwikipedia.org High concentrations of L-aspartate can lead to excitotoxicity, a process of neuronal damage caused by excessive receptor activation. nih.gov Similarly, D-aspartic acid has been shown to enhance NMDA receptor-dependent synaptic plasticity in the hippocampus. mdpi.com

Given these precedents, this compound may also interact with NMDA receptors or other glutamate receptors. The nature of this interaction—whether as an agonist, antagonist, or modulator—would determine its effect on neuronal excitability. It could potentially influence synaptic transmission, plasticity, and network activity, though direct electrophysiological studies are required to confirm this.

Influence on Myelin Production and Neuronal Protein Synthesis (Indirect, via N-acetylaspartate analogy)

One of the most well-researched roles of an N-acylated aspartic acid derivative is the function of N-acetylaspartate (NAA) in myelination. nih.gov NAA is synthesized in high concentrations in neurons and is then transported to oligodendrocytes, the myelin-producing cells of the central nervous system. nih.govnih.govpnas.org Inside oligodendrocytes, the enzyme aspartoacylase cleaves NAA into aspartate and acetate. pnas.org The acetate is a crucial building block for the synthesis of fatty acids and lipids that constitute the myelin sheath. nih.govnih.gov This intercellular metabolic pathway highlights a key role for NAA in supporting the structural integrity of the nervous system. pnas.org

| NAA-Related Process | Description | Potential Analogy for this compound |

| Myelin Lipid Synthesis | Neuronal NAA provides acetate to oligodendrocytes for myelin lipid production. nih.govpnas.org | If cleaved by a similar enzyme, could provide an ethyl group or acetate for metabolic processes. |

| Oligodendrocyte Maturation | Variations in extracellular NAA concentration can stimulate oligodendrocyte differentiation and the expression of myelin proteins. mdpi.com | Could potentially act as a signaling molecule influencing glial cell development. |

| Neuronal Protein Synthesis | NAA has been implicated in the regulation of neuronal protein synthesis. nih.govnih.gov | May influence the stability or synthesis of specific neuronal proteins. |

| Protein Aggregation | NAA has been shown to act as an inhibitor of protein aggregation in model systems. frontiersin.org | Could possess neuroprotective properties by preventing the formation of toxic protein inclusions. |

Furthermore, NAA has been linked to the regulation of neuronal protein synthesis. nih.govnih.gov More recently, studies have also identified NAA as a potent inhibitor of protein aggregation, suggesting a neuroprotective role by helping to maintain protein stability. frontiersin.org

By analogy, this compound could potentially serve similar functions. If an enzyme exists in oligodendrocytes capable of cleaving its ethyl group, it could serve as a donor for metabolic pathways. Alternatively, it might act as an intercellular signaling molecule, influencing glial cell function or protein synthesis in neurons.

Impact on Metabolism in Animal Models

While direct metabolic studies in animal models focusing exclusively on this compound are not extensively documented in publicly available research, the metabolic fate of L-aspartic acid and its other N-substituted analogues has been investigated. These studies provide foundational knowledge on how N-alkylation might influence the metabolic pathways of the parent amino acid, L-aspartic acid. L-glutamate and L-aspartate are recognized as functional amino acids that are crucial in the cellular metabolic pathways within swine enterocytes nih.gov. In animal models, dietary supplementation with L-aspartate has been shown to influence growth performance and gut health, particularly under challenged conditions nih.gov. For instance, in weaned piglets challenged with E. coli, supplementation with L-aspartate improved growth performance and reduced the severity of diarrhea nih.gov.

The metabolism of other N-substituted analogues, such as N-acetyl-L-aspartic acid (NAA), has been studied in the rat brain. These studies indicate that the turnover of NAA is notably slow, suggesting that N-acylation can significantly alter the metabolic processing of the aspartate molecule, leading to accumulation in specific tissues like neurons nih.gov. Another analogue, N-methyl-D,L-aspartic acid (NMA), has been used in animal models like ewes to study neuroendocrine responses, where it stimulates the secretion of gonadotropin-releasing hormone (GnRH) nih.gov. This indicates that N-substitution can impart specific biological activities that differ significantly from the parent amino acid.

Aspartate-Glutamate Pathway

The Aspartate-Glutamate pathway is a critical component of intermediary metabolism and neurotransmission. L-aspartic acid and L-glutamate are closely interlinked; aspartate is synthesized from oxaloacetate via transamination, a reaction that often involves the conversion of glutamate to α-ketoglutarate. This makes aspartate a key link between the citric acid cycle and amino acid metabolism. In the central nervous system, both glutamate and aspartate are major excitatory neurotransmitters scielo.org.mx.

N-substituted analogues of aspartate can interact with this pathway. For example, N-methyl-D-aspartic acid (NMDA) is a potent agonist of the NMDA receptor, a specific type of ionotropic glutamate receptor, demonstrating that N-alkylation can create compounds that directly modulate key components of the glutamate signaling system nih.gov. D-aspartate, a related compound, has been shown in studies on carp horizontal cells to potentiate the effects of both L-aspartate and L-glutamate, likely by blocking their uptake and thereby increasing their concentration in the synaptic cleft nih.gov. While the specific effects of this compound on this pathway have not been detailed, it is plausible that it could act as a modulator of glutamate or aspartate transporters or receptors, given the precedent set by other N-substituted analogues.

Role in Amino Acid Biosynthesis and Turnover

The metabolic turnover of N-substituted aspartate derivatives can differ markedly from L-aspartate itself. In vivo studies in the rat brain using labeled glucose have shown that the complete turnover of the N-acetyl-L-aspartate (NAA) pool is very slow, taking approximately 70 hours nih.gov. This is in stark contrast to the rapid turnover of major amino acids like glutamate and glutamine nih.gov. This slow turnover suggests that NAA, once synthesized, serves more as a stable, high-concentration molecule for specific functions rather than as a dynamic participant in general amino acid metabolism nih.govnih.gov. This finding implies that this compound might also exhibit a slower metabolic turnover compared to L-aspartic acid, potentially leading to its accumulation or engagement in specialized, rather than general, metabolic roles.

Cellular Response to this compound Analogues

The cellular responses to analogues of this compound are diverse and depend on the specific nature of the N-substituent. These analogues often act as specific modulators of enzymes or receptors involved in amino acid and nucleotide metabolism.

One of the most well-studied analogues is N-(Phosphonacetyl)-L-aspartate (PALA). PALA is a potent inhibitor of the enzyme L-aspartic acid transcarbamylase, which catalyzes a crucial step in de novo pyrimidine biosynthesis. In murine tumor cells, this inhibition leads to a depletion of pyrimidine nucleotides, thereby interrupting DNA synthesis nih.gov. The inhibitory effect of PALA can be long-lasting in vivo nih.gov.

Other N-substituted analogues have been shown to target different enzymes. For example, homoserine-beta-adenylate and 3-(phosphonacetylamido)-L-alanine are inhibitors of L-asparagine synthetase in murine lymphoblasts nih.gov. Furthermore, research has demonstrated the enzymatic synthesis of various N-arylalkyl-substituted L-aspartic acids using ethylenediamine-N,N'-disuccinic acid lyase (EDDS lyase) researchgate.net. This biocatalytic approach highlights that cells can be engineered to produce or process such analogues, which can then serve as chiral building blocks for pharmaceuticals researchgate.net.

The table below summarizes the cellular targets and effects of selected N-substituted L-aspartic acid analogues.

| Analogue Name | Cellular Target/Enzyme | Observed Cellular Response/Effect |

| N-(Phosphonacetyl)-L-aspartate (PALA) | L-Aspartic acid transcarbamylase | Inhibition of pyrimidine biosynthesis; interruption of DNA synthesis nih.gov. |

| N-methyl-D,L-aspartic acid (NMA) | NMDA Receptor (Glutamate Receptor) | Agonist activity; stimulation of GnRH secretion in neuroendocrine cells nih.gov. |

| Homoserine-beta-adenylate | L-Asparagine synthetase | Inhibition of asparagine biosynthesis in murine lymphoblasts nih.gov. |

| 3-(Phosphonacetylamido)-L-alanine (PA2LA) | L-Asparagine synthetase | Inhibition of asparagine biosynthesis in murine lymphoblasts nih.gov. |

Experimental Models for Cellular Studies

Primary Cell Cultures (e.g., Neuronal Cultures)

Primary cell cultures are derived directly from animal or human tissue and are used for a finite period in vitro. They are considered to be highly representative of the in vivo environment from which they were sourced. Primary neuronal cultures, in particular, are invaluable tools for studying the effects of neuroactive compounds. For instance, murine cortical cell cultures have been used to quantitatively characterize the neurotoxicity of L-aspartate, demonstrating that it can cause neuronal destruction primarily through the activation of N-methyl-D-aspartate (NMDA) receptors nih.gov.

Similarly, intracellular recordings from mouse spinal cord neurons grown in dissociated tissue culture have been used to show that L-aspartic acid potentiates a "slow" inward calcium current nih.gov. This type of experimental model allows for detailed electrophysiological and biochemical analysis of a compound's effect on specific neuronal populations. Such primary cultures, including those from the hippocampus, which is associated with learning and memory, would be an ideal system to investigate the potential neuroactivity, receptor binding profile, and cellular mechanisms of action of this compound dtic.mil.

Immortalized Cell Lines

Immortalized cell lines are primary cells that have been genetically modified to overcome the natural limit of cellular division (the Hayflick limit), allowing them to proliferate indefinitely in culture nih.gov. This provides a stable, reproducible, and readily available source of cellular material for a wide range of research applications, including toxicology, cancer biology, and drug discovery encyclopedia.pubnih.gov.

While primary cells may more closely mimic in vivo tissues, immortalized cell lines offer significant advantages in terms of cost-effectiveness, ease of use, and the ability to perform large-scale or long-term experiments encyclopedia.pub. For example, the immortalized NTera2 (NT2) cell line has been examined for its potential in brain grafting and used in clinical trials for brain injuries nih.gov. Immortalized cell lines can be used to study the chronic effects of a compound, its metabolic fate, its impact on gene expression, and its potential for inducing cellular transformations researchgate.net. Although specific studies employing immortalized cell lines to investigate this compound are not prominent in the literature, these models represent a crucial and standard tool for the preclinical evaluation of novel chemical entities.

Genetically Modified Animal Models (e.g., Knockout Mice)

A thorough review of available scientific literature indicates a lack of studies utilizing genetically modified animal models, such as knockout mice, specifically for the investigation of this compound. Consequently, there are no detailed research findings or data tables to present in this section regarding the cellular and subcellular investigations of this specific compound in genetically modified organisms. Research in this area appears to be focused on related compounds, but information pertaining solely to this compound is not currently available.

Analytical and Spectroscopic Characterization

Chromatographic Methods

Chromatographic techniques are pivotal for the separation of N-Ethyl-L-aspartic acid from other components. The choice of method depends on the sample matrix, the required sensitivity, and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of amino acids and their derivatives. For this compound, which is a polar and non-volatile compound, reversed-phase HPLC is a common approach. To achieve effective separation and detection, pre-column derivatization with a suitable agent is often employed to enhance the hydrophobicity of the analyte and introduce a chromophore or fluorophore for sensitive detection.